molecular formula C28H26N4O4 B2439613 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide CAS No. 872857-65-3

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

Cat. No. B2439613
CAS RN: 872857-65-3
M. Wt: 482.54
InChI Key: IUORGVRUOIJKMY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an indole ring, a morpholino group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by the introduction of the morpholino and acetamide groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The indole ring is a common structure in many biologically active compounds, and the morpholino and acetamide groups could also contribute to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the indole ring might undergo electrophilic substitution reactions, while the morpholino and acetamide groups could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability, while the morpholino and acetamide groups could affect its solubility and reactivity .

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • Broad-Spectrum Antifungal Agents : Derivatives of 2-oxo-morpholin-3-yl-acetamide, closely related to the compound , have been identified as potent fungicidal agents against Candida and Aspergillus species, showcasing broad antifungal activity across different fungi species, including molds and dermatophytes. These derivatives demonstrate significant in vitro activity and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

  • Antimicrobial Evaluation : Another set of derivatives, specifically 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were prepared and evaluated for antimicrobial activity. These compounds displayed activity against a variety of microbial species, with certain derivatives showing notable potency against selected microbes (Gul et al., 2017).

Anticonvulsant Properties

  • Anticonvulsant Activity : The synthesis and anticonvulsant properties of new piperazine or morpholine acetamides derived from various acid precursors were explored. Initial screenings in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests showed that numerous compounds were effective in the MES screen, highlighting their potential as anticonvulsant agents (Kamiński et al., 2011).

Structural and Synthesis Studies

  • Crystal Structure Analysis : The crystal structures of related (oxothiazolidin-2-ylidene)acetamides were studied, providing insights into the structural aspects of these compounds and their potential for further application in medicinal chemistry (Galushchinskiy et al., 2017).

  • Synthetic Approaches : Research into novel synthetic approaches for related compounds, such as orthogonally functionalized diaminoglutamic acids starting from morpholinecarboxylate, showcases the versatility and potential for structural modification to enhance biological activity (Kabat, 2001).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on its specific properties and how it’s handled. Proper safety precautions should always be taken when working with chemical compounds.

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential uses in medicine or other fields. This could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its properties through medicinal chemistry approaches .

properties

IUPAC Name

N-(4-anilinophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c33-26(31-14-16-36-17-15-31)19-32-18-24(23-8-4-5-9-25(23)32)27(34)28(35)30-22-12-10-21(11-13-22)29-20-6-2-1-3-7-20/h1-13,18,29H,14-17,19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUORGVRUOIJKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

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